
(S)-3-Chloro-2-methylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Chloro-2-methylpropanoic acid is an organic compound with the molecular formula C4H7ClO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-3-Chloro-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
- Chlorination with Thionyl Chloride:
- 2-Methylpropanoic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
- Chlorination with Phosphorus Trichloride:
- 2-Methylpropanoic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified.
Industrial Production Methods: In industrial settings, the production of (S)-3-Chloro-2-methylpropanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Chloro-2-methylpropanoic acid undergoes various chemical reactions, including:
- Substitution Reactions:
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
- Oxidation Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or ketones.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction Reactions:
- The compound can be reduced to form alcohols or alkanes.
- Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of 2-methylpropanoic acid, while oxidation with potassium permanganate yields 3-chloro-2-methylpropanoic acid.
Applications De Recherche Scientifique
(S)-3-Chloro-2-methylpropanoic acid has several applications in scientific research:
- Chemistry:
- Used as a building block in organic synthesis.
- Employed in the preparation of various chiral compounds.
- Biology:
- Studied for its potential biological activity and interactions with enzymes.
- Medicine:
- Investigated for its potential use in drug development and pharmaceutical research.
- Industry:
- Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (S)-3-Chloro-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
(S)-3-Chloro-2-methylpropanoic acid can be compared with other similar compounds, such as:
- 3-Chloropropanoic Acid:
- Lacks the methyl group present in (S)-3-Chloro-2-methylpropanoic acid.
- Has different reactivity and applications.
- 2-Chloropropanoic Acid:
- The chlorine atom is located at a different position on the carbon chain.
- Exhibits different chemical properties and reactivity.
- 3-Chloro-2-methylbutanoic Acid:
- Contains an additional carbon atom in the carbon chain.
- Has distinct chemical and physical properties.
The uniqueness of (S)-3-Chloro-2-methylpropanoic acid lies in its specific chiral structure and the presence of both a chlorine atom and a methyl group, which influence its reactivity and applications.
Propriétés
Formule moléculaire |
C4H7ClO2 |
|---|---|
Poids moléculaire |
122.55 g/mol |
Nom IUPAC |
(2S)-3-chloro-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7ClO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m1/s1 |
Clé InChI |
AWSSTZZQBPIWKZ-GSVOUGTGSA-N |
SMILES isomérique |
C[C@H](CCl)C(=O)O |
SMILES canonique |
CC(CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





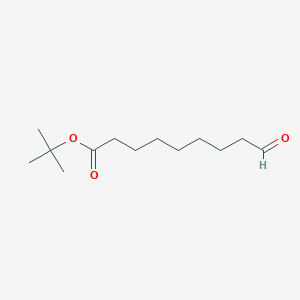

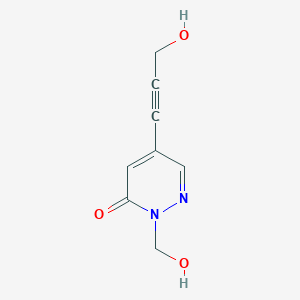

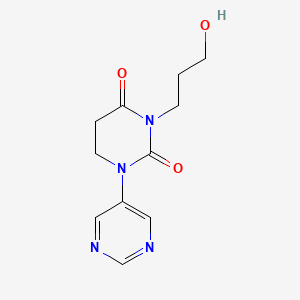
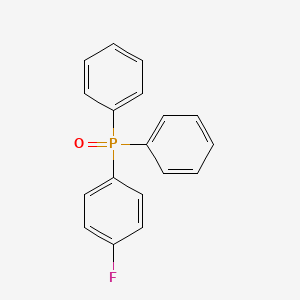

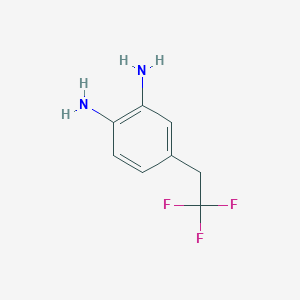


![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)
